REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH3:14])[CH3:2].C([N-]C(C)C)(C)C.[Li+].CON(C)[C:26]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=1)=[O:27]>C1COCC1>[CH2:1]([O:3][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[N:10]=[CH:9][CH:8]=[C:7]2[CH2:14][C:26]([C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([CH3:34])[N:29]=1)=[O:27])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C2C(=CC=NC2=CC1)C
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
430 mg
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=NC(=CC=C1)C)C
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 30 minutes at −78° C.
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before quenching with 1N HCl (5 ml)
|
Type
|
EXTRACTION
|
Details
|
Neutralize with saturated aqueous NaHCO3 and extract with EtOAc (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was chromatographed on silica gel (elute with 50/50 Hexane/EtOAc)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C(=CC=NC2=CC1)CC(=O)C1=NC(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 20% | |
YIELD: CALCULATEDPERCENTYIELD | 19.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |